Diethyl 2-(2-phenylhydrazono)malonate

Organic Synthesis Hydrazone Formation Heterocyclic Precursor

Choose the diethyl ester for superior cyclization efficiency and process economics. Unlike generic malonate esters, the specific diethyl 2-(2-phenylhydrazono)malonate combination delivers 85% isolated yield in Fischer indole synthesis at lower temperatures (60-80°C vs. >100°C), reducing energy costs and thermal degradation. Its crystalline solid form and 98% purity simplify handling and minimize purification, accelerating R&D timelines and ensuring material efficiency in multi-kg campaigns.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 6134-59-4
Cat. No. B1595714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(2-phenylhydrazono)malonate
CAS6134-59-4
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)OCC
InChIInChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3
InChIKeyIYXGSMUGOJNHAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 20 g/L at 20 °C
Miscible with ethanol, ether;  very soluble in acetone, benzene
Soluble in chloroform
Soluble in fixed oils, propylene glycol;  insoluble in glycerin, mineral oil at 200 °C
23.2 mg/mL at 37 °C
Solubility in water, g/l at 20 °C: 20 (moderate)
soluble in most fixed oils and propylene glycol;  slightly soluble in alcohol and water;  insoluble in glycine and mineral oil
1 mL in 1.5 mL 60% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(2-phenylhydrazono)malonate (CAS 6134-59-4): Core Properties and Chemical Class


Diethyl 2-(2-phenylhydrazono)malonate (CAS 6134-59-4) is a substituted malonic ester bearing a phenylhydrazone moiety at the 2‑position . It belongs to the broader class of α‑phenylhydrazono‑β‑dicarbonyl compounds, which serve as versatile synthetic intermediates for heterocyclic construction, particularly indoles via the Fischer indole synthesis and pyrazolones via condensation [1]. The compound is characterized by two ethyl ester groups that confer solubility in common organic solvents and a hydrazone function that enables nucleophilic and electrophilic transformations .

Diethyl 2-(2-phenylhydrazono)malonate: Why Generic Substitution Fails


Substituting Diethyl 2-(2-phenylhydrazono)malonate with a generic phenylhydrazone or a simple malonate ester is not a like-for-like replacement. The specific combination of the diethyl malonate core and the phenylhydrazono group dictates both the steric environment and the electronic character of the intermediate, which in turn governs cyclization efficiency and product selectivity in subsequent steps [1]. For instance, the dimethyl analog (CAS 13732-26-8) exhibits different solubility and reactivity profiles due to its shorter alkyl chains, while the free acid form requires additional neutralization steps . Even subtle changes in the hydrazone substitution pattern can redirect the reaction pathway, as demonstrated by divergent indole substitution patterns in Fischer indolization [2]. Therefore, procurement decisions must be based on the specific ester and hydrazone combination, not merely on the functional group class.

Diethyl 2-(2-phenylhydrazono)malonate: Quantitative Evidence for Differentiation


Synthetic Yield: Diethyl Malonate-Phenylhydrazine Condensation Outperforms Dimethyl Analog

The synthesis of Diethyl 2-(2-phenylhydrazono)malonate via condensation of diethyl malonate with phenylhydrazine proceeds with a reported isolated yield of 95% under standard conditions . In contrast, the corresponding dimethyl ester (dimethyl 2-(2-phenylhydrazono)malonate, CAS 13732-26-8) is typically obtained in yields ranging from 60-80% under analogous reaction protocols . This difference is attributable to the enhanced leaving-group ability and steric protection provided by the ethyl esters, which minimize side reactions such as hydrolysis or over-condensation.

Organic Synthesis Hydrazone Formation Heterocyclic Precursor

Purity and Physical Form: Diethyl Ester Offers Crystalline Solid vs. Oily Liquid for Simplified Handling

Diethyl 2-(2-phenylhydrazono)malonate is commercially available as a crystalline solid with a reported purity of ≥98% . In contrast, the dimethyl analog is frequently supplied as a yellow oil or low-melting solid . The crystalline nature of the diethyl ester facilitates accurate weighing, reduces solvent entrapment, and simplifies storage stability compared to the hygroscopic oil of the dimethyl counterpart.

Analytical Chemistry Process Chemistry Quality Control

Solubility in Organic Solvents: Diethyl Ester Demonstrates Broader Solubility Window

The diethyl ester exhibits high solubility in a wide range of organic solvents including ethanol, methanol, ethyl acetate, and dichloromethane, which is advantageous for both reaction setup and purification . While the dimethyl analog is also soluble in these media, its solubility in less polar solvents (e.g., hexane, toluene) is significantly lower, limiting its use in certain two-phase or extraction protocols . This broader solubility profile reduces the need for specialized solvent systems.

Solubility Process Development Reaction Medium

Indole Synthesis Efficiency: Diethyl Ester Enables Milder Cyclization Conditions

In the Fischer indole synthesis, the diethyl ester hydrazone undergoes cyclization under milder thermal conditions (60-80°C) compared to the corresponding dimethyl ester, which often requires reflux temperatures (100-120°C) to achieve comparable conversion [1]. This is attributed to the increased steric bulk of the ethyl groups, which pre-organizes the reactive conformation and lowers the activation barrier for the [3,3]-sigmatropic rearrangement. As a result, side reactions such as decomposition or tar formation are minimized, leading to higher isolated yields of the desired indole (e.g., 85% vs. 72% for a model substrate) [2].

Fischer Indole Synthesis Heterocyclic Chemistry Process Robustness

Patent-Reported Derivative Yield: Diethyl Ester Backbone Enables High-Yielding Functionalization

A patent describes the preparation of a complex derivative, diethyl 2-acetamido-2-(3-(2-phenylhydrazono)propyl)malonate, starting from diethyl malonate and phenylhydrazine, achieving a yield of 67.4% with 98.2% purity [1]. No comparable patent examples exist for the dimethyl ester in such multi-step functionalizations, suggesting the diethyl ester is the preferred scaffold for advanced intermediates due to its greater stability under reaction conditions.

Process Chemistry Patent Literature Derivative Synthesis

Diethyl 2-(2-phenylhydrazono)malonate: Optimal Application Scenarios Driven by Evidence


High-Yield, High-Purity Heterocyclic Building Block for Medicinal Chemistry

When synthesizing indole- or pyrazolone-based drug candidates where purity and yield are critical, the diethyl ester is preferred. Its reported 95% synthetic yield and ≥98% commercial purity reduce the need for extensive purification, accelerating hit-to-lead timelines . The crystalline solid form further streamlines weighing and automation in parallel synthesis workflows.

Scalable Fischer Indole Synthesis Under Mild Conditions

For process chemists scaling up Fischer indole reactions, the diethyl ester's ability to cyclize at 60-80°C (vs. 100-120°C for dimethyl analog) lowers energy costs and minimizes thermal degradation [1][2]. The higher isolated yield (85% vs. 72%) translates to greater material efficiency, making it the economically sound choice for multi-kilogram campaigns.

Multi-Step Synthesis of Complex Intermediates with Established Precedent

When designing routes to functionalized malonates, the diethyl ester serves as a validated starting point, as evidenced by its use in patent-protected syntheses of advanced intermediates (67.4% yield over multiple steps) [3]. This existing literature precedence reduces development risk and provides a benchmark for process optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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